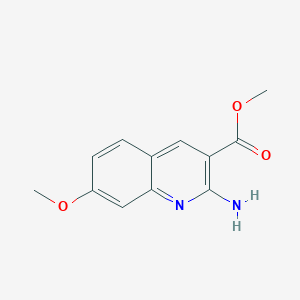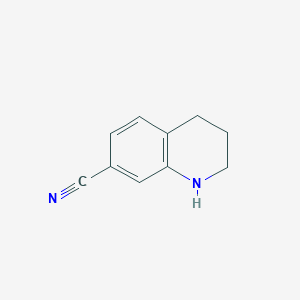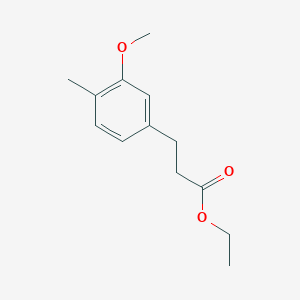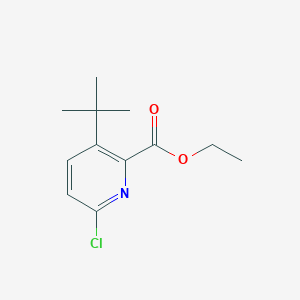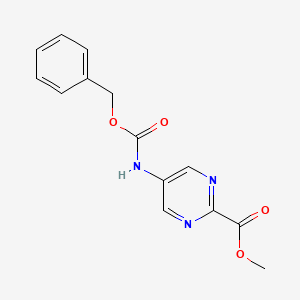
3,6,8-Trimethylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,8-Trimethylisoquinoline is a heterocyclic aromatic organic compound It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.
Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve catalytic processes and the use of high-pressure reactors to ensure high yields and purity. The Pomeranz-Fritsch reaction is one such method, which uses aromatic aldehydes and aminoacetals under acidic conditions .
化学反応の分析
Types of Reactions
Oxidation: Isoquinoline can be oxidized by peracetic acid to give the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Substitution: Isoquinoline undergoes electrophilic substitution at C-5 and C-8, and nucleophilic substitution at C-1 or C-3 if C-1 is occupied.
Common Reagents and Conditions
Oxidation: Peracetic acid
Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern
Major Products
Oxidation: Isoquinoline N-oxide
Reduction: 1,2,3,4-Tetrahydroisoquinoline, Decahydroisoquinoline
Substitution: Various substituted isoquinolines depending on the reagents used
科学的研究の応用
3,6,8-Trimethylisoquinoline and its derivatives have a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,6,8-Trimethylisoquinoline involves its interaction with various molecular targets and pathways. As an aromatic compound, it can intercalate with DNA, disrupting the replication process. It also interacts with enzymes involved in metabolic pathways, inhibiting their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Quinoline: Another benzopyridine, but with the nitrogen atom in a different position.
1-Benzylisoquinoline: Found in many natural alkaloids such as papaverine.
Uniqueness
3,6,8-Trimethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 3, 6, and 8 can lead to different steric and electronic effects compared to other isoquinoline derivatives .
特性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
3,6,8-trimethylisoquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-9(2)12-7-13-10(3)6-11(12)5-8/h4-7H,1-3H3 |
InChIキー |
JMBDUJWPJZATJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=NC(=CC2=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


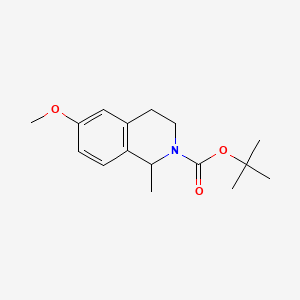
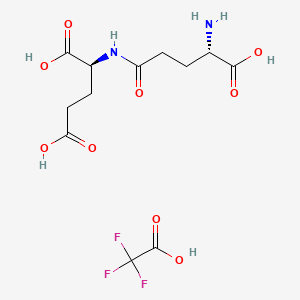

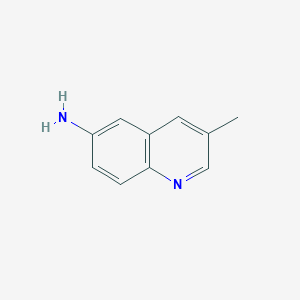
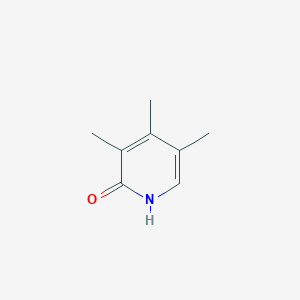
![3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)
